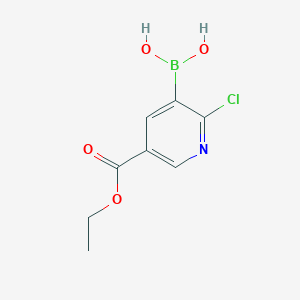

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid

説明

BenchChem offers high-quality (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H9BClNO4 |

|---|---|

分子量 |

229.43 g/mol |

IUPAC名 |

(2-chloro-5-ethoxycarbonylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H9BClNO4/c1-2-15-8(12)5-3-6(9(13)14)7(10)11-4-5/h3-4,13-14H,2H2,1H3 |

InChIキー |

ZWWQZOWIKLFKCX-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CN=C1Cl)C(=O)OCC)(O)O |

製品の起源 |

United States |

Synthesis and Mechanistic Rationale of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Overview

The compound (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is a highly versatile, polyfunctional building block utilized extensively in modern medicinal chemistry. Featuring three orthogonal reactive sites—a boronic acid for Suzuki-Miyaura cross-coupling, a chloro substituent primed for Nucleophilic Aromatic Substitution (SNAr), and an ethyl ester for downstream functionalization—this scaffold is critical in the synthesis of complex active pharmaceutical ingredients (APIs), including allosteric BCR-ABL1 inhibitors like Asciminib[1].

This whitepaper details a robust, three-step synthetic workflow to access this target, emphasizing the mechanistic causality behind reagent selection, chemoselectivity, and self-validating in-process controls.

Structural Nomenclature & Retrosynthetic Rationale

A common point of confusion in pyridine chemistry is IUPAC nomenclature rotation. The target molecule is synthesized from commercially available 5-bromo-6-chloronicotinic acid [2].

-

In the starting material (nicotinic acid derivative), the carboxylic acid defines position 3, placing the bromo group at C5 and the chloro group at C6.

-

Once the C5-bromo group is converted to a boronic acid, the principal functional group hierarchy changes. If named as a pyridin-3-ylboronic acid, the ring numbering rotates 180° along the C2-symmetry axis. The original C6-chloro becomes C2-chloro , and the original C3-ester becomes C5-ethoxycarbonyl .

Therefore, borylation of ethyl 5-bromo-6-chloronicotinate yields the exact target: (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid.

Chemoselectivity Rationale

The success of this route relies on the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). During the palladium-catalyzed Miyaura borylation, the Pd(0) catalyst undergoes oxidative addition into the C–Br bond at a rate orders of magnitude faster than the C–Cl bond, allowing for absolute regiocontrol.

Synthetic Workflow

Synthetic workflow for (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid.

Step-by-Step Experimental Protocols

Step 1: Activation and Esterification

Objective: Convert 5-bromo-6-chloronicotinic acid to ethyl 5-bromo-6-chloronicotinate[3]. Causality: Direct Fischer esterification of electron-deficient pyridines is notoriously slow. Utilizing oxalyl chloride with a catalytic amount of DMF generates the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the acid to an acid chloride, driving the subsequent ethanolysis to completion.

Protocol:

-

Setup: To an oven-dried, argon-purged round-bottom flask, add 5-bromo-6-chloronicotinic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Activation: Cool the suspension to 0 °C. Add catalytic DMF (0.05 equiv), followed by the dropwise addition of oxalyl chloride (1.5 equiv).

-

Self-Validation (IPC): The reaction will vigorously evolve CO2 and CO gas. Stir at room temperature until gas evolution ceases and the suspension becomes a clear, homogeneous solution (typically 2 hours).

-

Esterification: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM (0.2 M), cool to 0 °C, and add absolute ethanol (5.0 equiv) and triethylamine (2.0 equiv) dropwise.

-

Workup: After 1 hour, quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate to yield the product as a white solid.

Step 2: Chemoselective Miyaura Borylation

Objective: Install the boronate ester at the C5 position. Causality: Potassium acetate (KOAc) is strictly required as the base. If stronger bases (e.g., Na2CO3, KOH) are used, the newly formed boronate ester will undergo transmetalation and react with the starting material (Suzuki homocoupling). KOAc is basic enough to facilitate the formation of the active Pd-O complex but too weak to trigger the Suzuki cross-coupling.

Logical flow of the Palladium-catalyzed Miyaura borylation cycle.

Protocol:

-

Setup: In a Schlenk flask, combine ethyl 5-bromo-6-chloronicotinate (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), and anhydrous KOAc (3.0 equiv).

-

Degassing (Critical): Add anhydrous 1,4-dioxane (0.15 M). Sparge the mixture with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the formation of phenol byproducts.

-

Catalysis: Add Pd(dppf)Cl2 (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours.

-

Self-Validation (IPC): The reaction mixture will transition from a bright red/orange suspension to a dark brown/black mixture as Pd-black precipitates upon completion. LC-MS will show the disappearance of the starting material isotope pattern (M, M+2, M+4) and the appearance of the pinacol ester mass.

-

Workup: Filter the mixture through a pad of Celite to remove Pd residues, eluting with ethyl acetate. Concentrate and purify via silica gel chromatography.

Step 3: Oxidative Cleavage to the Free Boronic Acid

Objective: Deprotect the pinacol ester to yield the target boronic acid. Causality: Traditional acidic hydrolysis (e.g., HCl/heat) risks hydrolyzing the ethyl ester at C5. Using sodium periodate (NaIO4) in the presence of ammonium acetate (NH4OAc) provides a mild, oxidative cleavage of the pinacol diol at room temperature, preserving the ester intact.

Protocol:

-

Setup: Dissolve the pinacol boronate ester (1.0 equiv) in a 2:1 mixture of Acetone and Water (0.1 M).

-

Cleavage: Add NH4OAc (3.0 equiv) followed by NaIO4 (3.0 equiv). Stir vigorously at room temperature for 16 hours.

-

Self-Validation (IPC): As the reaction progresses, a white precipitate of sodium iodate (NaIO3) will form.

-

Workup: Filter the suspension to remove the inorganic salts. Extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

Analytical Note: Free boronic acids readily dehydrate to form cyclic trimeric anhydrides (boroxines) under vacuum. When analyzing the final product via Mass Spectrometry, expect to see [M-H2O] or trimer masses. 1 H NMR integration of the -B(OH)2 protons (~8.0-8.5 ppm in DMSO-d6) may be broad or integrate to less than 2 due to this dynamic equilibrium.

Quantitative Reaction Parameters

| Step | Reaction Type | Key Reagents | Catalyst / Base | Solvent | Temp / Time | Expected Yield |

| 1 | Vilsmeier-Haack Esterification | Oxalyl Chloride (1.5 eq), EtOH (5.0 eq) | DMF (cat.), Et3N (2.0 eq) | DCM | 0 °C to RT / 3h | 92 - 98% |

| 2 | Miyaura Borylation | B2pin2 (1.2 eq) | Pd(dppf)Cl2 (5 mol%), KOAc (3.0 eq) | 1,4-Dioxane | 90 °C / 12h | 75 - 85% |

| 3 | Oxidative Deprotection | NaIO4 (3.0 eq) | NH4OAc (3.0 eq) | Acetone / H2O | RT / 16h | 65 - 75% |

References

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: MDPI (Molecules) 1

-

Synthetic Strategies Towards LSD and Discovery of Isotryptamine Isosteres of Ergoline Alkaloids Source: eScholarship (University of California) 3

-

5-Bromo-6-chloronicotinic acid synthesis Source: ChemicalBook 2

Sources

An In-depth Technical Guide to the Structure Elucidation of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid

Introduction

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is a substituted pyridylboronic acid of significant interest in medicinal chemistry and organic synthesis. As with any boronic acid, a precise understanding of its structure is paramount for its effective application, particularly in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The presence of a chloro substituent, an ethoxycarbonyl group, and a boronic acid moiety on a pyridine ring presents a unique combination of electronic and steric factors that influence its reactivity, stability, and solid-state structure. This guide provides a comprehensive overview of the analytical techniques and experimental workflows required for the unambiguous structure elucidation of this compound, grounded in the principles of scientific integrity and field-proven insights.

Boronic acids are known for their unique properties, including their Lewis acidity and their tendency to form cyclic anhydrides (boroxines) or exist in equilibrium with their boronate esters.[3][4] These characteristics necessitate a multi-faceted analytical approach to fully characterize both the solution-state and solid-state structures.

Stability and Handling Considerations

Before delving into structural analysis, it is crucial to understand the stability profile of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid. Boronic acids, in general, are susceptible to degradation pathways such as protodeboronation and oxidation.[5] The electron-withdrawing nature of the chloro and ethoxycarbonyl substituents on the pyridine ring can influence the stability of the C-B bond.

Key Stability Factors:

-

Protodeboronation: Cleavage of the carbon-boron bond, which can be catalyzed by acidic or basic conditions.[5]

-

Oxidation: The boron center is susceptible to oxidation, which can be mitigated by careful handling and storage under an inert atmosphere.[5][6]

-

Trimerization: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[3][7] This equilibrium can complicate characterization and quantification.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and degradation of the compound over time and under various stress conditions.[5]

Spectroscopic Elucidation

A combination of spectroscopic techniques is indispensable for the complete structural characterization of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation for organic molecules. For this particular boronic acid, a suite of NMR experiments is required.

-

¹H NMR Spectroscopy: This provides information on the number, environment, and connectivity of protons. For the target molecule, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, the quartet and triplet for the ethyl group of the ester, and a broad signal for the hydroxyl protons of the boronic acid. The chemical shifts of the pyridine protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule. The spectrum will show signals for the five carbons of the pyridine ring, the carbonyl carbon, and the two carbons of the ethyl group. The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR Spectroscopy: This is a crucial technique for characterizing boron-containing compounds.[8][9] The chemical shift of the ¹¹B nucleus provides direct information about the hybridization state of the boron atom.[8] A trigonal planar (sp²) boron in a boronic acid typically resonates in the range of 28-34 ppm, while a tetrahedral (sp³) boron in a boronate ester or a boronate-base adduct will appear at a higher field (lower ppm value).[8][9] This makes ¹¹B NMR an excellent tool to study the equilibrium between the boronic acid and its various forms in solution.[8][9]

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings, for instance, between the protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the substitution pattern on the pyridine ring.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of the -OH protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

¹¹B NMR Acquisition: Acquire a one-dimensional boron spectrum, using a boron-free probe or a background subtraction method if necessary.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish connectivities.

-

Data Processing and Interpretation: Process the spectra using appropriate software and interpret the chemical shifts, coupling constants, and correlations to assemble the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm the elemental composition.[10][11]

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound.[10] HRMS will provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and boron (¹⁰B and ¹¹B in an approximate 1:4 ratio) should be observable in the mass spectrum.[11]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information. For example, the loss of the ethoxy group or the entire ethoxycarbonyl group would be expected fragmentation pathways.

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals for two pyridine protons, a quartet and triplet for the ethyl group, and a broad singlet for B(OH)₂ protons. |

| ¹³C NMR | Signals for the pyridine ring carbons, carbonyl carbon, and ethyl group carbons. |

| ¹¹B NMR | A single resonance in the range of 28-34 ppm for the sp² hybridized boron.[8][9] |

| HRMS (ESI) | Accurate mass corresponding to the molecular formula C₈H₉BClNO₄, showing characteristic isotopic patterns for Cl and B. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.[12][13][14][15][16]

Characteristic IR Absorptions:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[12][14]

-

C=O Stretching: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

B-O Stretching: A strong, characteristic band typically found in the 1300-1400 cm⁻¹ region.[14][15]

-

C-Cl Stretching: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region.

Solid-State Characterization: Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard.[17][18]

Insights from X-ray Crystallography:

-

Molecular Geometry: Provides precise measurements of all bond lengths and angles.[17][18]

-

Conformation: Determines the relative orientation of the substituents on the pyridine ring.

-

Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, including hydrogen bonding networks involving the boronic acid hydroxyl groups and potentially the pyridine nitrogen or the ester carbonyl oxygen.[19] Boronic acids often form hydrogen-bonded dimers in the solid state.[4][20]

Experimental Workflow: Structure Elucidation

Caption: Workflow for the structure elucidation of the target compound.

Logical Framework for Data Interpretation

The interpretation of the data from these techniques should be synergistic. For instance, the molecular formula determined by HRMS provides the framework for interpreting the NMR and IR spectra. The connectivities established by 2D NMR must be consistent with the fragmentation patterns observed in MS/MS. Finally, the solid-state structure from X-ray crystallography provides the ultimate confirmation of the atomic arrangement and can help to rationalize the observed spectroscopic properties.

Caption: Logical relationship for data interpretation in structure elucidation.

Conclusion

The comprehensive structure elucidation of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid requires a rigorous and multi-technique approach. By integrating data from NMR spectroscopy, mass spectrometry, and FTIR, and culminating in single-crystal X-ray diffraction, a complete and unambiguous picture of the molecule's structure, both in solution and in the solid state, can be achieved. This detailed characterization is fundamental for its reliable use in research and development, ensuring reproducibility and a deeper understanding of its chemical behavior.

References

- BenchChem. (n.d.). Methyl Boronic Acid: A Technical Guide to Stability and Handling.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications.

- 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. (2023, February 1). Royal Society of Chemistry.

- Mass spectrometnc analysis for organic boron compounds. (n.d.). ResearchGate.

- Cragg, R. H., Lawson, G., & Todd, J. F. J. (n.d.). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- 17O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing.

- Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station Int. Ed.

- Solid State NMR Spectroscopy of Boron Compounds. (n.d.).

- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (n.d.). Canadian Science Publishing.

- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. (2015, September 3). University of Bath's research portal.

- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC.

- Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. (n.d.). USDA ARS.

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004, May 15). Langmuir - ACS Publications.

- Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (2017, March 7). Journal of the American Chemical Society.

- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014, May 29). ACS Publications.

- Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015, July 10). Organic Process Research & Development - ACS Publications.

- Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2004, June 22). PubMed.

- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PNAS.

- 3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure.

- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017, June 13). PMC.

- MASS SPECTRA OF BORON COMPOUNDS. (n.d.). ElectronicsAndBooks.

- Mass spectrometry of inorganic, coordination and organometallic compounds. (n.d.). SciSpace.

- Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid. (n.d.). Fluorochem.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate.

- Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. (2024, April 4). PubMed.

- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. (2018, November 7).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). Request PDF - ResearchGate.

- X-ray crystallography. (n.d.). Wikipedia.

- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2026, February 5). ResearchGate.

- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc.

- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.

- Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. (n.d.). PMC - NIH.

- X-Ray Crystallography. (2023, August 29). Chemistry LibreTexts.

- X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. (n.d.).

- Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks.

- Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pnas.org [pnas.org]

- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. ars.usda.gov [ars.usda.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. application.wiley-vch.de [application.wiley-vch.de]

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid: A Technical Guide to Commercial Availability and Application

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifunctional nature, featuring a chloro-substituent, an ethoxycarbonyl group, and a boronic acid moiety on a pyridine scaffold, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, synthesis, and applications, with a focus on practical insights for laboratory and process development.

Commercial Availability and Sourcing

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid, identified by CAS Number 1315277-33-3 , is readily available from a variety of chemical suppliers catering to research and development needs. The compound is typically offered in various purities, with ≥95% being a common grade for laboratory use.

When sourcing this reagent, it is crucial to consider factors beyond just price. Purity, consistency between batches, and the supplier's ability to provide larger quantities for scale-up are critical considerations for drug development programs. The table below summarizes the availability from several recognized suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Combi-Blocks | FB-1968 | ≥95% | 1g, 5g, 10g |

| Fluorochem | F623745 | Not specified | Inquire |

| BLDpharm | BD231350 (related methyl ester) | 97% | Inquire |

| Advanced ChemBlocks Inc. | S72594 (related cyano analog) | 97% | Inquire |

This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current stock and purity with the respective suppliers.

For large-scale synthesis, it is advisable to contact suppliers who specialize in bulk chemical manufacturing, such as Beijing Pure Chem. Co., Ltd. and Shanghai Huanchuan Industrial Co., Ltd.[1], to inquire about custom synthesis and kilogram-scale availability.

Synthesis of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid

While commercially available, an in-house synthesis of this boronic acid may be desirable for cost-efficiency in large-scale campaigns or for the preparation of specialized analogs. The most common synthetic route involves a palladium-catalyzed borylation reaction, a cornerstone of modern organic synthesis.[2][3]

A general and reliable protocol for the synthesis of aryl and heteroaryl boronic acids is the Miyaura borylation.[3] This reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent to convert an aryl halide into the corresponding boronic ester. The ester can then be hydrolyzed to the desired boronic acid.

Experimental Protocol: Miyaura Borylation

This protocol is a generalized procedure and may require optimization for this specific substrate.

Step 1: Borylation

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the starting material, ethyl 2,5-dichloronicotinate, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis

-

Once the borylation is complete, the resulting pinacol ester can be hydrolyzed to the boronic acid.

-

Add an aqueous solution of a mild acid (e.g., HCl) or base (e.g., NaOH) to the reaction mixture.

-

Stir the mixture vigorously at room temperature until the hydrolysis is complete.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude boronic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates.[4][5][6]

The presence of the chloro and ethoxycarbonyl substituents on the pyridine ring allows for further functionalization. The chloro group can be displaced via nucleophilic aromatic substitution or participate in a second cross-coupling reaction, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility makes it an invaluable tool for creating diverse molecular libraries for drug discovery.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: A low-valent palladium(0) species reacts with an aryl or vinyl halide to form a palladium(II) intermediate.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for further derivatization of its chloro and ethoxycarbonyl groups, makes it an essential tool for researchers in drug discovery and materials science. A thorough understanding of its sourcing, synthesis, and reactivity is paramount for its effective implementation in research and development programs.

References

- Combi-Blocks, Inc. [2-chloro-5-(ethoxycarbonyl)

- Sigma-Aldrich. 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin.

- Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses, 89, 549-561.

- Sigma-Aldrich. 5-formylpyridine-3-boronic acid product page.

- Zhang, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.

- Organic Chemistry Portal. Suzuki Coupling.

- ECHEMI. Shanghai huanchuan industrial CO.LTD.

- Neto, A. C., et al. (2021).

- ChemicalRegister.com. Combi-Blocks, Inc.

- Thomas, S. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2439-2442.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Bhaskaran, S., & Ramachandran, M. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(30), 9345-9364.

- ChemBuyersGuide.com. Beijing Pure Chem. Co.,ltd.

- Garg, N. K., & Weix, D. J. (2021). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Accounts of Chemical Research, 54(1), 221-232.

- Cernak, T., & Sammakia, T. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1186-1208.

- Fluorochem. 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid.

- VTechWorks.

- ChemicalBook.

- Advanced ChemBlocks Inc. (2-chloro-5-cyanopyridin-3-yl)boronic acid.

- Hyma Synthesis Pvt. Ltd. Product List.

- Junsei Chemical Co.,Ltd. Product Search Results for "boronic acid".

- Sigma-Aldrich. Product Page.

- BLDpharm. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.

Sources

- 1. echemi.com [echemi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

Comprehensive Spectroscopic Characterization of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid: A Technical Guide for Drug Development

Executive Summary

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is a highly functionalized, amphoteric building block pivotal in modern medicinal chemistry, particularly for the construction of complex heteroaryl scaffolds via Suzuki-Miyaura cross-coupling. However, the structural characterization of heteroaryl boronic acids presents unique analytical challenges. The propensity of these molecules to undergo spontaneous dehydration into cyclic boroxine anhydrides, combined with the quadrupolar relaxation effects of the boron nucleus, frequently leads to ambiguous spectroscopic data.

This whitepaper provides a definitive, field-proven guide to the spectroscopic characterization (NMR, MS, FT-IR) of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid. By understanding the causality behind solvent interactions and ionization behaviors, researchers can establish self-validating analytical workflows to ensure the structural integrity and purity of this critical intermediate.

The Boroxine-Boronic Acid Equilibrium: Causality in Solvent Selection

The most common point of failure in the characterization of boronic acids is the improper selection of analytical solvents. In the solid state and in non-polar environments, boronic acids exist in a dynamic thermodynamic equilibrium with their dehydrated trimeric form, known as a boroxine[1].

When dissolved in non-polar solvents like deuterated chloroform (CDCl₃), the equilibrium heavily favors the boroxine or a complex mixture of oligomers. This results in severe line broadening in Nuclear Magnetic Resonance (NMR) spectra and unpredictable mass-to-charge ratios in Mass Spectrometry (MS). To accurately characterize the monomeric active species, the analytical environment must disrupt intermolecular hydrogen bonding. Polar aprotic solvents, specifically DMSO-d₆ , act as Lewis bases that complex with the vacant p-orbital of the boron atom, effectively trapping the molecule in its monomeric state and yielding sharp, highly resolved spectral signals[2].

Fig 1. Thermodynamic equilibrium between monomeric boronic acid and its boroxine trimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Elucidation

The pyridine core of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid contains two isolated protons at the C-4 and C-6 positions. Because they are meta to one another, they exhibit a characteristic small scalar coupling ( 4J≈2.4 Hz). The proton at C-6 is highly deshielded by the adjacent electronegative nitrogen and the electron-withdrawing ester group, placing it furthest downfield.

In ¹³C NMR, the carbon directly attached to the boron atom (C-3) often appears as a very broad, low-intensity signal. This is a direct consequence of the quadrupolar relaxation of the spin-3/2 ¹¹B nucleus, which shortens the transverse relaxation time ( T2 ) of the adjacent ¹³C nucleus.

¹¹B NMR Considerations

To confirm the oxidation state and coordination geometry of the boron atom, ¹¹B NMR is employed. A broad singlet around δ 28.5 ppm is characteristic of a neutral, sp2 -hybridized trigonal planar arylboronic acid. If the sample has formed a boroxine, this peak may shift or split.

Data Summary Tables

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 8.85 | Doublet (d) | 1H | 2.4 | Pyridine H-6 |

| 8.52 | Broad Singlet (br s) | 2H | - | -B(OH)₂ (Exchanges with D₂O) |

| 8.41 | Doublet (d) | 1H | 2.4 | Pyridine H-4 |

| 4.35 | Quartet (q) | 2H | 7.1 | Ester -CH₂- |

| 1.32 | Triplet (t) | 3H | 7.1 | Ester -CH₃ |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Notes |

| 164.5 | Quaternary (C=O) | Ester carbonyl |

| 153.2 | Quaternary (C-Cl) | Pyridine C-2 |

| 151.8 | Methine (CH) | Pyridine C-6 |

| 142.1 | Methine (CH) | Pyridine C-4 |

| 131.5 | Quaternary (C-B) | Pyridine C-3 (Broadened due to ¹¹B quadrupolar relaxation) |

| 125.4 | Quaternary | Pyridine C-5 |

| 61.8 | Methylene (CH₂) | Ester -CH₂- |

| 14.3 | Methyl (CH₃) | Ester -CH₃ |

Mass Spectrometry (ESI-MS) & Isotopic Profiling

Mass spectrometric analysis of free boronic acids via high-temperature techniques (like GC-MS or standard EI) often fails because the heat induces rapid dehydration into the boroxine[3]. Therefore, Electrospray Ionization (ESI) in positive mode is the method of choice.

The Isotopic Footprint

The mass spectrum of this compound is highly diagnostic due to the presence of both Chlorine and Boron, which possess distinct natural isotopic distributions:

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) creates a signature [M] and [M+2] peak ratio of approximately 3:1.

-

Boron: ¹⁰B (19.9%) and ¹¹B (80.1%) creates a shoulder at [M-1] relative to the main ¹¹B peak.

For the formula C₈H₉BClNO₄ (Exact Mass: 229.03 g/mol ):

-

[M+H]⁺ Base Peak: m/z 230.04 (containing ¹¹B and ³⁵Cl)

-

[M+H+2]⁺ Peak: m/z 232.04 (containing ¹¹B and ³⁷Cl, ~32% intensity of base peak)

-

[M+H-1]⁺ Peak: m/z 229.04 (containing ¹⁰B and ³⁵Cl, ~25% intensity of base peak)

Self-Validating Check: If the base peak appears around m/z 634, the sample has trimerized into the boroxine anhydride in the source. To prevent this, researchers can derivatize the sample with a 1,3-diol (e.g., 1,3-propanediol) prior to injection to form a stable, volatile cyclic boronate ester[4].

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The presence of the free boronic acid is confirmed by the B-O stretch, while the integrity of the pyridine ring and ester is easily mapped.

Table 3: Key FT-IR Vibrational Modes (ATR Method)

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Mode |

| 3350 - 3450 | Broad, Strong | O-H stretch (Boronic acid hydroxyls) |

| 1725 | Strong, Sharp | C=O stretch (Ethoxycarbonyl ester) |

| 1585, 1550 | Medium | C=C and C=N stretches (Pyridine ring) |

| 1345 | Strong | B-O stretch |

| 1080 | Medium | C-Cl stretch |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to during characterization.

Protocol A: NMR Sample Preparation and Internal QC

-

Desiccation: Store the boronic acid under an inert atmosphere (Argon/N₂) at 2-8°C. Before analysis, allow the vial to reach room temperature in a desiccator to prevent ambient moisture condensation.

-

Dissolution: Weigh 10–15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D). Causality: Anhydrous solvent prevents dynamic exchange with trace water, which can broaden the B(OH)₂ signal.

-

Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove paramagnetic particulates.

-

Acquisition: Acquire the ¹H spectrum (minimum 16 scans) and ¹³C spectrum (minimum 512 scans) at 298 K.

-

Self-Validating QC Step: If the pyridine proton signals (H-4, H-6) appear broad, it indicates partial boroxine formation or rapid proton exchange. Add 10 μ L of D₂O to the NMR tube, shake vigorously, and re-acquire. The B(OH)₂ peak at 8.52 ppm will disappear, and the pyridine signals will sharpen into distinct doublets.

Protocol B: ESI-MS Analysis with Diol Derivatization

-

Stock Solution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

-

Derivatization (Optional but Recommended): Add 5 μ L of 1,3-propanediol to 100 μ L of the stock solution. Incubate at room temperature for 10 minutes. Causality: This quantitatively converts the boronic acid to a cyclic ester, preventing in-source dehydration and boroxine formation[4].

-

Dilution: Dilute the mixture 1:100 with Methanol containing 0.1% Formic Acid (to promote protonation).

-

Injection: Inject 2 μ L into the ESI source operating in positive ion mode. Capillary voltage: 3.0 kV; Source temperature: 150°C.

Fig 2. Multi-modal spectroscopic workflow for the validation of pyridinylboronic acids.

References

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Wiley-VCH URL:[Link]

-

Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry Analytical Chemistry - ACS Publications URL:[Link]

-

The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society URL:[Link]

-

Water-stable boroxine structure with dynamic covalent bonds Nature Communications (via PMC - NIH) URL:[Link]

Sources

Navigating the Cross-Coupling Landscape: A Guide to the Applications of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic Acid

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the synthesis of complex molecular architectures with precision and efficiency is paramount. Substituted pyridine rings are a cornerstone of many biologically active compounds and functional materials. (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid has emerged as a highly valuable and versatile building block in this pursuit. Its bifunctional nature, possessing both a reactive boronic acid and a modifiable chloro substituent, opens a gateway to a diverse array of molecular structures through various cross-coupling reactions. This guide provides an in-depth exploration of the cross-coupling protocols for this reagent, offering detailed application notes, experimental procedures, and mechanistic insights for researchers, scientists, and drug development professionals.

The stability of boronic acids is a critical consideration for their successful application. While generally stable, they can undergo protodeboronation or oxidation. For optimal results, it is recommended to store (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid under cool, dry, and inert conditions. For particularly sensitive applications, the use of its more stable pinacol ester derivative can be considered.

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely employed method for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions and broad functional group tolerance.[1] In the context of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[1] The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a standard set of conditions for the coupling of an aryl or heteroaryl halide with (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid. Note that optimization may be necessary for specific substrates.

Materials:

-

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

To a dry Schlenk flask, add (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid, the aryl or heteroaryl halide, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts | Choice depends on the reactivity of the halide. Buchwald ligands are effective for less reactive chlorides. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common; the choice can influence reaction rate and yield. |

| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive coupling partners. |

Forging C-N and C-O Bonds: The Chan-Lam Coupling

The Chan-Lam coupling offers a powerful copper-catalyzed method for the formation of carbon-nitrogen and carbon-oxygen bonds.[2][3] This reaction is particularly attractive due to its often mild conditions, which can sometimes be performed at room temperature and open to the air, providing a valuable alternative to palladium-catalyzed methods.[4] With (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid, the Chan-Lam coupling facilitates the synthesis of N-aryl and O-aryl derivatives at the 3-position of the pyridine ring.

Mechanistic Insights

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[2] The reaction is initiated by the coordination of the amine or alcohol to the copper catalyst. Transmetalation with the boronic acid forms a copper-aryl intermediate. Subsequent reductive elimination yields the desired C-N or C-O bond and a reduced copper species, which is then re-oxidized by an external oxidant (often atmospheric oxygen) to complete the cycle.

Caption: A simplified catalytic cycle for the Chan-Lam cross-coupling reaction.

Generalized Experimental Protocol for Chan-Lam Coupling

This protocol outlines a general procedure for the N- or O-arylation of amines, alcohols, or phenols with (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid.

Materials:

-

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid (1.5 equiv)

-

Amine, alcohol, or phenol (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

-

Base (e.g., triethylamine or pyridine, 2.0 equiv)

-

Solvent (e.g., dichloromethane or methanol)

-

Molecular sieves (optional)

Procedure:

-

To a round-bottom flask, add the amine, alcohol, or phenol, (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid, and copper(II) acetate.

-

Add the solvent and the base. If using, add activated molecular sieves.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often left open to the air.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Cu(OAc)₂, CuI | Copper(II) acetate is a common and effective catalyst. |

| Base | Triethylamine, Pyridine | A mild base is typically used to facilitate the reaction. |

| Solvent | CH₂Cl₂, MeOH, Toluene | The choice of solvent can impact reaction rate and solubility. |

| Temperature | Room temperature to 60 °C | Mild heating can accelerate the reaction for less reactive substrates. |

Accessing Alkynylpyridines: The Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] While (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid itself is not a direct partner in the Sonogashira reaction, the chloro-substituent on the pyridine ring can serve as the electrophilic site for this transformation. This allows for the synthesis of 2-alkynyl-5-(ethoxycarbonyl)pyridin-3-yl boronic acid derivatives, which can then undergo subsequent cross-coupling reactions.

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling.

Generalized Experimental Protocol for Sonogashira Coupling

This protocol describes a general procedure for the coupling of a terminal alkyne with the 2-chloro position of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid.

Materials:

-

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask, add (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and the base via syringe.

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | A variety of palladium catalysts can be effective. |

| Cu Co-catalyst | CuI | Essential for the activation of the alkyne. |

| Base | Et₃N, i-Pr₂NH | An amine base is required to deprotonate the alkyne. |

| Solvent | THF, DMF, Toluene | Anhydrous conditions are generally preferred. |

Constructing Aryl Amines: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[6] Similar to the Sonogashira coupling, the 2-chloro position of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid can serve as the electrophilic partner in this transformation, allowing for the synthesis of 2-amino-5-(ethoxycarbonyl)pyridin-3-yl boronic acid derivatives.

Mechanistic Cycle

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[6] It involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Generalized Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of the 2-chloro position of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid.

Materials:

-

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%)

-

Ligand (if not using a precatalyst, e.g., a Buchwald ligand like RuPhos or XPhos)

-

Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

To a dry Schlenk flask or glovebox, add the palladium precatalyst (or palladium source and ligand), the base, and (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid.

-

Add the anhydrous, degassed solvent.

-

Add the amine to the reaction mixture.

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Rationale |

| Catalyst/Ligand | Buchwald precatalysts, Pd(OAc)₂/Buchwald ligands | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond. |

| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous and oxygen-free conditions are critical for catalyst stability. |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction. |

Troubleshooting and Considerations

Cross-coupling reactions with heterocyclic substrates can sometimes be challenging. Here are some common issues and potential solutions when working with (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid:

-

Low Yields in Suzuki-Miyaura Coupling:

-

Protodeboronation: The boronic acid may be degrading. Ensure anhydrous conditions and consider using a more stable boronic ester derivative (e.g., pinacol ester).

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands can mitigate this effect.

-

Inefficient Transmetalation: The choice of base is crucial. If one base is ineffective, screening others (e.g., K₃PO₄, Cs₂CO₃) is recommended.

-

-

Side Reactions in Chan-Lam Coupling:

-

Homocoupling of the Boronic Acid: This can be minimized by the slow addition of the boronic acid or by using a ligand that favors the desired cross-coupling pathway.

-

Phenol Formation: If water is present, the boronic acid can couple with it to form a phenol. Using dry solvents and reagents, and optionally molecular sieves, can reduce this side reaction.

-

-

Low Reactivity of the Chloro Group:

-

The 2-chloro position on the pyridine ring is activated towards nucleophilic substitution, but it is still less reactive than the corresponding bromide or iodide. For Sonogashira and Buchwald-Hartwig reactions, a more active catalyst system (e.g., with a more electron-rich and bulky ligand) and higher reaction temperatures may be necessary.

-

Conclusion

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is a powerful and versatile building block for the synthesis of a wide range of substituted pyridines. By leveraging the well-established protocols of Suzuki-Miyaura, Chan-Lam, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently construct complex molecular architectures with applications in drug discovery and materials science. Understanding the mechanistic nuances and potential challenges associated with these reactions will enable the rational design of synthetic strategies and the successful implementation of this valuable reagent in your research endeavors.

References

- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.

- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940.

- Lam, P. Y. S., Cord, G., Jette, C., & Lau, C.-P. (1998). Copper-promoted C-N and C-O bond cross-coupling with vinyl- and arylboronic acids. Tetrahedron Letters, 39(19), 2941–2944.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Strategic Utilization of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic Acid in Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid and divergent synthesis of complex molecular scaffolds is paramount. (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid serves as a highly versatile, tri-functional building block designed for orthogonal late-stage functionalization. By embedding three distinct reactive handles—a boronic acid, an activated aryl chloride, and an ester—within a single pyridine core, this reagent allows medicinal chemists to systematically explore Structure-Activity Relationships (SAR) across three distinct vectors without the need for de novo scaffold synthesis.

This application note details the mechanistic rationale, optimized experimental protocols, and self-validating quality control (QC) metrics for deploying this compound in multi-step library generation.

Mechanistic Rationale & Orthogonal Reactivity Profile

The true value of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid lies in its orthogonal reactivity . Successful utilization requires precise control over catalytic systems to prevent cross-reactivity.

-

C3-Boronic Acid (Vector 1 - Biaryl Formation): The boronic acid is primed for [1]. Chemoselectivity is achieved by reacting the building block with an external aryl bromide or iodide. Because the oxidative addition of Pd(0) into a C-Br/C-I bond is kinetically much faster than into the electron-deficient C2-Cl bond of the pyridine, the C2-Cl remains intact when mild catalysts like Pd(dppf)Cl₂ are employed.

-

C2-Chloro (Vector 2 - Amination/Etherification): Once the C3 position is functionalized, the C2-chloro group can be engaged. Due to the electron-withdrawing nature of the pyridine nitrogen and the C5 ester, this position is susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles. However, for complex or sterically hindered amines, [2] using bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) is required to force the oxidative addition into the C-Cl bond.

-

C5-Ethoxycarbonyl (Vector 3 - Amide Derivatization): The ethyl ester is chemically inert to both Suzuki and Buchwald-Hartwig conditions. It serves as a masked carboxylic acid, which can be liberated via basic saponification and subsequently coupled with diverse amines to form amides—a ubiquitous motif for targeting solvent-exposed regions in protein binding pockets.

Divergent synthetic workflow leveraging the orthogonal reactivity of the tri-functional pyridine.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." Each step includes specific in-process controls (IPCs) and analytical markers to definitively confirm success before proceeding to the next vector.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3 Arylation)

Objective: Couple an aryl bromide at the C3 position while preserving the C2-Cl bond.

-

Preparation: In a dry Schlenk tube, combine (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid (1.05 eq) and the target Aryl Bromide (1.00 eq).

-

Causality: A slight excess of the boronic acid ensures complete consumption of the aryl bromide, simplifying purification since the boronic acid can be easily washed away during aqueous workup.

-

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Purge the vessel with N₂ for 5 minutes.

-

Reaction: Heat the mixture at 80 °C for 4–6 hours.

-

Validation & QC Check:

-

LC-MS: Analyze the crude mixture. The product mass [M+H]+ must exhibit a distinct 3:1 isotopic cluster (M : M+2), confirming the retention of the C2-chlorine atom. If a des-chloro byproduct is observed, lower the temperature to 70 °C or switch to a milder base (e.g., Na₂CO₃).

-

-

Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Mechanism of chemoselective Suzuki-Miyaura coupling, favoring Ar-Br oxidative addition.

Protocol B: Buchwald-Hartwig Amination (C2 Amination)

Objective: Displace the C2-chloro group with a primary or secondary amine.

-

Preparation: To an oven-dried vial, add the C3-arylated intermediate from Protocol A (1.0 eq) and the target Amine (1.5 eq).

-

Catalyst System: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

-

Causality: The highly sterically demanding biphenyl ligand (XPhos) accelerates the reductive elimination step and prevents the formation of inactive bis-amine palladium complexes, which is critical for unactivated or sterically hindered aryl chlorides[3].

-

-

Base & Solvent: Add Cs₂CO₃ (2.0 eq) and anhydrous Toluene (0.1 M). Seal and purge with N₂.

-

Reaction: Heat at 100 °C for 12 hours.

-

Validation & QC Check:

-

LC-MS: The 3:1 isotopic cluster must completely disappear, replaced by a single [M+H]+ peak corresponding to the exact mass of the aminated product.

-

-

Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Ester Hydrolysis and Amide Bond Formation (C5 Derivatization)

Objective: Convert the C5-ethoxycarbonyl group into a diverse array of amides.

-

Saponification: Dissolve the intermediate from Protocol B in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 2 hours.

-

QC Check: TLC should show complete conversion to a baseline spot (the carboxylate salt). Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the free carboxylic acid.

-

-

Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

-

Coupling: Add the final target Amine (1.2 eq). Stir at room temperature for 4 hours.

-

Causality: HATU is selected over EDC/HOBt to ensure rapid coupling, minimizing potential epimerization or degradation of the highly functionalized pyridine core.

-

-

Validation & QC Check:

-

NMR/HRMS: Final structural verification via ¹H NMR (disappearance of the ethyl ester quartet/triplet at ~4.3 ppm and ~1.3 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm the final molecular formula.

-

Data Presentation: Reaction Optimization Summary

The table below summarizes the quantitative data and optimal conditions for maximizing the yield at each functionalization vector, based on established heterocyclic chemistry paradigms.

| Functionalization Vector | Target Bond Formed | Optimal Catalyst / Reagents | Temp (°C) | Avg. Yield (%) | Key IPC / QC Metric |

| Vector 1 (C3) | C(sp²) - C(sp²) | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 80 °C | 75 - 85% | Retention of 3:1 Cl isotope pattern |

| Vector 2 (C2) | C(sp²) - N | Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene | 100 °C | 65 - 80% | Loss of Cl isotope pattern |

| Vector 2 (C2) Alt. | C(sp²) - N (SNAr) | DIPEA, NMP (for aliphatic amines) | 120 °C | 50 - 70% | Loss of Cl isotope pattern |

| Vector 3 (C5) | C(sp²) - C(=O)N | 1. LiOH 2. HATU, DIPEA, DMF | 25 °C | 85 - 95% | Loss of ethyl ester ¹H NMR signals |

References

-

Title: Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: Journal of the American Chemical Society (2007) URL: [Link]

-

Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry (2004) URL: [Link]

-

Title: Monodentate Phosphines Provide Highly Active Catalysts for Pd-Catalyzed C–N Bond-Forming Reactions of Heteroaromatic Halides/Amines and (H)N-Heterocycles Source: Angewandte Chemie International Edition (2006) URL: [Link]

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its utility lies in its bifunctional nature, possessing both a nucleophilic boronic acid moiety and an electrophilic 2-chloro-substituted pyridine ring. This duality allows for selective participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing ethoxycarbonyl group further modulates the electronic properties of the pyridine ring, influencing its reactivity in catalytic cycles.

This guide provides an in-depth exploration of the applications of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid in palladium-catalyzed reactions, with a primary focus on the Suzuki-Miyaura cross-coupling. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][2] When employing (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid, this reaction can be strategically utilized in two distinct ways:

-

As a Nucleophile: The boronic acid group can couple with a variety of aryl or heteroaryl halides, providing a direct route to 3-aryl or 3-heteroaryl pyridine derivatives.

-

As an Electrophile: The 2-chloro position on the pyridine ring can react with other organoboron reagents. However, the C-Cl bond is generally less reactive than C-Br or C-I bonds, often necessitating more specialized and robust catalytic systems.[3]

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive chlorides.[2]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on Experimental Design

The successful execution of a Suzuki-Miyaura coupling with (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The inherent properties of the substituted pyridine ring present unique challenges that must be addressed.

-

Catalyst and Ligand Selection: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. To mitigate this, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant success in the coupling of challenging heteroaryl chlorides.[3] These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species. While Pd(PPh₃)₄ can be effective in some cases, it is generally less active for chloropyridines and may require higher temperatures.

-

The Critical Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It facilitates the formation of the highly nucleophilic boronate species, which is essential for efficient transmetalation.[1] For pyridine-containing boronic acids, the choice of base is also critical to prevent protodeboronation (cleavage of the C-B bond). Stronger, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃ are often preferred over hydroxide bases. The use of an aqueous base system is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle.

-

Solvent Systems: Aprotic polar solvents are typically employed for Suzuki-Miyaura reactions. Common choices include 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene, often in combination with water. It is imperative that the solvents are thoroughly degassed prior to use, as dissolved oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide (Boronic Acid as Nucleophile)

This protocol is representative for the coupling of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid with a generic aryl bromide.

Materials:

| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |

| Aryl Bromide | - | 1.0 | 1.0 |

| (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid | 229.43 | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |

| SPhos | 410.48 | 0.04 | 0.04 |

| K₃PO₄ | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane (degassed) | - | 4.0 mL | - |

| Water (degassed) | - | 1.0 mL | - |

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Beyond Suzuki-Miyaura: Exploring Other Palladium-Catalyzed Reactions

While the Suzuki-Miyaura coupling is the most prevalent application for this boronic acid, the presence of the 2-chloro substituent opens the door to other palladium-catalyzed transformations where the pyridine ring acts as the electrophile.

Heck Coupling Considerations

The Heck reaction couples an aryl halide with an alkene.[4] In principle, the 2-chloro position of the title compound could undergo a Heck reaction with an alkene. However, given the generally lower reactivity of aryl chlorides in Heck couplings, more forcing conditions, such as higher temperatures and specialized catalyst systems (e.g., palladacycles or N-heterocyclic carbene ligands), would likely be required. A potential competing reaction would be the Suzuki-Miyaura homocoupling of the boronic acid.

Stille Coupling Considerations

The Stille coupling involves the reaction of an organohalide with an organostannane.[2] Similar to the Heck reaction, the 2-chloro group could participate as the electrophile. Stille couplings are often tolerant of a wide range of functional groups, but a significant drawback is the toxicity of the organotin reagents and byproducts.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |